Methyl alpha-eleostearate

Übersicht

Beschreibung

9(Z),11(E),13(E)-Octadecatrienoic Acid methyl ester is a lipid.

Methyl alpha-eleostearate is a natural product found in Pleurocybella porrigens and Chrysobalanus icaco with data available.

Wirkmechanismus

Target of Action

Methyl alpha-eleostearate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Mode of Action

It has been reported that this compound can react with mercuric acetate in acetic acid solution .

Biochemical Pathways

It is known that the compound can undergo reactions with other compounds, such as mercuric acetate .

Result of Action

This compound has been reacted with mercuric acetate in acetic acid solution. Carrying out the reaction below room temperature gave products having the highest mercury content. Even these products were relatively unstable, gradually decomposing to produce mercury or mercurous acetate or both at room temperature .

Action Environment

It is known that the compound can undergo reactions with other compounds, such as mercuric acetate, under certain conditions .

Biochemische Analyse

Molecular Mechanism

It is known to undergo various chemical reactions, including addition reactions with phenols and mercuric acetate . These reactions highlight its reactive conjugated double bonds and the formation of complex products with specific stereochemistry

Temporal Effects in Laboratory Settings

Methyl alpha-eleostearate has been observed to be relatively unstable, gradually decomposing to produce mercury or mercurous acetate or both even at room temperature

Biologische Aktivität

Methyl alpha-eleostearate (MAE) is a methyl ester of alpha-eleostearic acid, a conjugated fatty acid predominantly found in the seeds of plants such as Momordica charantia (bitter gourd) and Vernonia galamensis. This compound has garnered attention for its potential biological activities, particularly in the context of human health and disease prevention. The following sections provide a comprehensive overview of the biological activity of MAE, including its antioxidant properties, anti-inflammatory effects, and potential applications in cancer therapy.

Chemical Structure and Properties

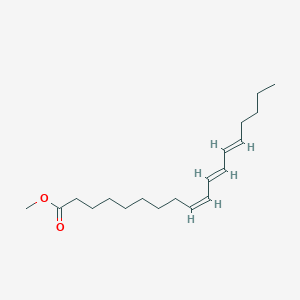

This compound is characterized by its unique structure featuring three conjugated double bonds, which contribute to its reactivity and biological activities. The chemical formula for MAE is C₁₈H₃₄O₂, and its structure can be represented as follows:

This structure allows MAE to interact with various biological systems, influencing cellular processes.

Antioxidant Activity

Research indicates that MAE exhibits significant antioxidant properties. A study involving the administration of MAE to rats exposed to oxidative stress from methyl mercury chloride demonstrated that MAE restored antioxidant enzyme levels, including superoxide dismutase (SOD) and glutathione peroxidase (GPx), which were adversely affected by oxidative stress. This protective effect suggests that MAE could mitigate oxidative damage in tissues such as the liver and kidneys .

Anti-Inflammatory Effects

MAE has been shown to possess anti-inflammatory properties through its action as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. In experimental models of inflammatory bowel disease (IBD), supplementation with alpha-eleostearic acid (the parent compound of MAE) resulted in decreased macrophage infiltration and amelioration of IBD-related symptoms. This effect was attributed to both PPARγ-dependent and independent mechanisms, highlighting the potential for MAE in managing chronic inflammatory conditions .

Cancer Therapeutics

The potential anticancer properties of MAE have also been explored. Studies have indicated that alpha-eleostearic acid can suppress tumor angiogenesis and inhibit proliferation of breast cancer cells (MCF-7) via PPARγ activation. Furthermore, it induces apoptosis through lipid peroxidation pathways and autophagy-dependent mechanisms involving AKT/mTOR signaling pathways . These findings suggest that MAE may be a valuable compound in cancer prevention strategies.

Case Studies

- Oxidative Stress Mitigation : In a controlled study, rats treated with MAE showed significant restoration of liver function markers and reduced lipid peroxidation when compared to untreated controls exposed to oxidative stress .

- Inflammatory Bowel Disease Model : Mice supplemented with alpha-eleostearic acid demonstrated a marked reduction in IBD symptoms, confirming its role as an effective anti-inflammatory agent .

- Breast Cancer Cell Proliferation : In vitro studies indicated that MAE significantly reduced MCF-7 cell proliferation by inducing apoptosis, suggesting its potential as an adjunct therapy in breast cancer treatment .

Comparative Analysis of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Activity | Mechanism | Outcome |

|---|---|---|

| Antioxidant | Restoration of antioxidant enzyme levels | Reduced oxidative damage in liver and kidneys |

| Anti-inflammatory | PPARγ agonism | Amelioration of IBD symptoms |

| Anticancer | Induction of apoptosis via lipid peroxidation | Suppression of breast cancer cell proliferation |

Wissenschaftliche Forschungsanwendungen

Polymer Modification

Unsaturated Polyester Resins (UPR)

MESA has been utilized to enhance the properties of unsaturated polyester resins, which are commonly used in coatings. A study demonstrated that modifying UPR with a methyl alpha-eleostearate-maleic anhydride adduct (MEMAA) significantly improved its water and solvent resistance, mechanical strength, and thermal stability. Specifically, when MEMAA was incorporated at 9% of the UPR mass, water absorption decreased by 21.0%, toluene absorption by 18.6%, and tensile strength increased by 14% along with a rise in thermal decomposition temperature by 20°C .

| Property | UPR (Control) | UPR with MEMAA (9%) |

|---|---|---|

| Water Absorption | 100% | 79% |

| Toluene Absorption | 100% | 81.4% |

| Tensile Strength | Baseline | +14% |

| Thermal Decomposition Temp (°C) | Baseline | +20°C |

Hyperbranched Polymers

MESA has also been explored in the synthesis of hyperbranched polymers. Research indicates that MESA can react with maleic anhydride to form polymers that exhibit enhanced properties suitable for various industrial applications .

Biodiesel Production

This compound is a significant component in biodiesel derived from Vernicia montana oil, where it constitutes approximately 80% of the fatty acid methyl esters (FAME). Studies have investigated the degradation of MESA under gamma-ray irradiation, which is relevant for understanding the stability and longevity of biodiesel fuels . The findings suggest that while gamma-ray exposure can degrade fatty acid methyl esters, the specific effects on MESA require further exploration to optimize biodiesel formulations.

Biomedical Applications

Recent studies have indicated potential biomedical applications for MESA due to its unique chemical structure and properties. Its ability to form various derivatives could be harnessed for drug delivery systems or as a bioactive compound in therapeutic formulations. The synthesis of biocompatible materials from plant oils like MESA is an emerging field that warrants further investigation .

Eigenschaften

IUPAC Name |

methyl (9Z,11E,13E)-octadeca-9,11,13-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6+,9-8+,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJYENXGDXRGDK-ZUGARUELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C=C/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895804 | |

| Record name | Methyl alpha-eleostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-47-7 | |

| Record name | Methyl eleostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004175477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl alpha-eleostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL ELEOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/488JU9AX5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl eleostearate?

A1: Methyl eleostearate has the molecular formula C19H32O2 and a molecular weight of 292.46 g/mol.

Q2: What spectroscopic data is available for methyl eleostearate?

A2: Researchers have utilized various spectroscopic techniques to characterize methyl eleostearate. These include GC-MS [], IR [], UV [], 1HNMR [], 13CNMR [], and FTIR []. These analyses provide insights into the structure, purity, and properties of the compound.

Q3: How does methyl eleostearate perform as a plasticizer in poly(vinyl chloride) (PVC)?

A3: Methyl eleostearate shows promise as a biobased plasticizer for PVC. When used in combination with the commercial plasticizer bis(2-ethylhexyl) phthalate (DOP) at a 1:1 weight ratio, methyl eleostearate significantly enhances the stretchability and strength of PVC films []. Studies also demonstrate its potential as an auxiliary plasticizer, improving the mechanical properties and durability of PVC when blended with DOP [].

Q4: What are the applications of methyl eleostearate in epoxy resin systems?

A4: Methyl eleostearate serves as a precursor for developing polyamides used as curing agents in epoxy resins. Maleic modified methyl eleostearate polyamides show improved curing activity with epoxy resins compared to traditional polyamides []. Additionally, epoxy resin composites reinforced with poplar wood fiber modified by methyl eleostearate maleic anhydride adduct exhibit enhanced mechanical properties and hydrophobicity [].

Q5: Can methyl eleostearate be used to synthesize other valuable compounds?

A5: Yes, methyl eleostearate acts as a starting material for synthesizing various compounds. For instance, it can be used to synthesize monoglyceride and diglyceride of eleostearic acid for studying their biological activities []. It can also be used to prepare biodiesel and epoxy curing agents like C21 diacid polyamide via the Diels-Alder reaction with acrylic acid [].

Q6: How does modifying methyl eleostearate's structure affect its properties?

A6: Structural modifications of methyl eleostearate can significantly alter its properties and applications. For example, reacting methyl eleostearate with maleic anhydride creates an adduct (MEMA) that effectively modifies poplar wood powder, enhancing its hydrophobicity [].

Q7: What analytical techniques are used to characterize and study methyl eleostearate?

A8: A range of analytical techniques is employed to study methyl eleostearate, including gas chromatography-mass spectrometry (GC-MS) [, , ], infrared spectroscopy (IR) [, , ], ultraviolet spectroscopy (UV) [], high-performance liquid chromatography (HPLC) [], nuclear magnetic resonance spectroscopy (NMR) [, ], elemental analysis [, ], contact angle measurement [, ], scanning electron microscopy (SEM) [, ], thermogravimetry (TG) [], differential scanning calorimetry (DSC) [], and torque rheological analysis [].

Q8: Are there alternatives to traditional plasticizers like DOP that utilize methyl eleostearate?

A9: Research highlights the potential of using methyl eleostearate derivatives as eco-friendly alternatives to traditional plasticizers like DOP. For example, ketalized tung oil butyl levulinate (KTBL), synthesized from methyl eleostearate and butyl levulinate, shows promise as an auxiliary plasticizer, reducing the dependence on DOP and enhancing PVC's mechanical properties [].

Q9: What are some historical research milestones related to methyl eleostearate?

A10: Research on methyl eleostearate spans several decades, encompassing studies on its isomerization during hydrogenation [], double bond migration during gas-liquid chromatographic analysis [], autoxidation [], polymerization [], reaction with mercuric acetate [], cyclization [], and copolymerization with other compounds [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.